3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide
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Overview
Description
N-[4-(benzoylamino)phenyl]-3,4-dimethylbenzamide: is an organic compound with the molecular formula C27H24N2O2. This compound is part of the benzamide family, known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)phenyl]-3,4-dimethylbenzamide typically involves the following steps:
Formation of Benzoylamine Intermediate: The initial step involves the reaction of benzoyl chloride with aniline to form benzoylamine.
Coupling Reaction: The benzoylamine intermediate is then coupled with 3,4-dimethylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(benzoylamino)phenyl]-3,4-dimethylbenzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the benzoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-[4-(benzoylamino)phenyl]-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the dimethylbenzamide moiety can enhance binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzoylamino)phenyl)benzamide
- 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide
- N-[4-(benzoylamino)phenyl]-1-naphthamide
Uniqueness
N-[4-(benzoylamino)phenyl]-3,4-dimethylbenzamide is unique due to the presence of the 3,4-dimethyl substitution on the benzamide ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives.
Properties
Molecular Formula |
C22H20N2O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-benzamidophenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-8-9-18(14-16(15)2)22(26)24-20-12-10-19(11-13-20)23-21(25)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
OQFRJAKKKQLWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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